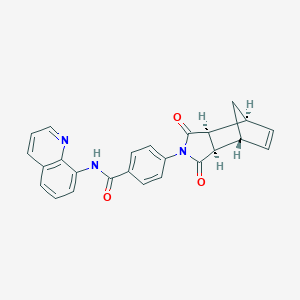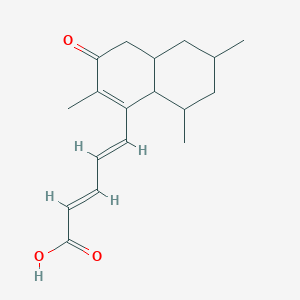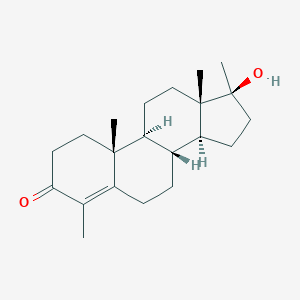
ピリダジン-3-カルボン酸
概要
説明
Pyridazine-3-carboxylic acid is a heterocyclic compound that features both a pyridazine ring and a carboxylic acid functional group. The pyridazine ring is a six-membered aromatic ring with two adjacent nitrogen atoms, and the carboxylic acid group is attached to the third carbon of this ring. This compound is of interest due to its potential applications in crystal engineering, medicinal chemistry, and as a ligand in coordination chemistry.
Synthesis Analysis
The synthesis of pyridazine-3-carboxylic acid derivatives has been explored through various methods. One approach involves the cyclooligomerization of dichloropyrazine and dihydroxybenzoate under microwave irradiation, followed by esterification and subsequent transformation to the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine . Another method for synthesizing pyridazine-3-carboxylic acid derivatives includes a stereoselective synthesis route that is crucial for the production of cyclic α-amino acids, which are central to certain bioactive compounds . Additionally, a convenient synthesis route has been reported that utilizes a hetero Diels-Alder reaction followed by oxidation to produce pyridazine-3,4-dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of pyridazine-3-carboxylic acid and its derivatives has been extensively studied using X-ray crystallography. The crystal structures of pyridazine-3-carboxylic acid hydrochloride and zinc(II) pyridazine-3-carboxylate tetrahydrate have been determined, revealing planar molecular sheets and a distorted octahedral coordination around the zinc ion, respectively . The recurrence of specific supramolecular synthons in the crystal structures of pyridazine monocarboxylic acids has been explained by energy computations, highlighting the importance of hydrogen bonding in self-assembly .
Chemical Reactions Analysis
Pyridazine-3-carboxylic acid can participate in various chemical reactions due to its reactive carboxylic acid group and nitrogen atoms in the pyridazine ring. It has been shown to form metal complexes with transition metals such as Mn, Co, Ni, Cu, and Zn, which differ in their hydrogen bonding networks and coordination geometries . These complexes have been analyzed for their structural, spectroscopic, theoretical, and thermal properties, providing insights into the influence of metal ions on the electronic system of the ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine-3-carboxylic acid and its metal complexes have been studied through various spectroscopic techniques and thermal analysis. The complexes exhibit distinct thermal properties, and their dehydration and decomposition processes have been characterized using thermogravimetric and differential scanning calorimetry . The electronic charge distribution and aromaticity of the ligands and complexes have been compared, and the influence of metal ion coordination on these properties has been discussed .
科学的研究の応用
医薬品化学:創薬と発見
ピリダジン-3-カルボン酸誘導体は、その薬理学的可能性で知られています。それらは医薬品化学におけるコア構造体として機能し、さまざまな生物学的活性を有する薬剤の開発に貢献しています。 例えば、それらは抗菌剤、抗うつ剤、降圧剤、および抗がん剤の特性を持つ化合物の合成に使用されてきました . ピリダジン環の弱い塩基性と高い双極子モーメントなどの独特の物理化学的性質は、創薬のための魅力的なヘテロ環となっています .
薬理学:生物学的活性プロファイリング
薬理学では、ピリダジン誘導体は、幅広い生物学的活性を示しています。 それらは抗血小板、抗潰瘍、除草、および忌避特性を有することが示されています . これにより、それらは新しい薬理学的薬剤の生物学的活性をプロファイリングするために貴重なものとなっています。
農薬化学:除草剤の開発
ピリダジン構造体は、農薬化学においても重要です。ピリダベンやノルフルラゾンなどの除草剤の構造に組み込まれています。 これらの化合物は、望ましくない植物の成長を制御する農薬の開発におけるピリダジン-3-カルボン酸の有用性を示しています .
分子認識:薬物-標的相互作用
ピリダジン-3-カルボン酸は、その二重水素結合能力と固有の極性により、分子認識プロセスにおいて重要な役割を果たします。 薬物-標的相互作用を強化することができます。これは、医薬品の効果にとって不可欠です .
生物有機化学:官能基化化合物の合成
生物有機化学では、ピリダジン-3-カルボン酸は、高度に官能基化された化合物の構造体です。 これは、特定の生物学的機能や相互作用に合わせて調整できるさまざまな分子の作成を可能にします .
分析化学:錯体形成研究
ピリダジン-3-カルボン酸は、分子の結合と相互作用を理解するための錯体形成研究で使用されています。 例えば、ウラン(VI)との錯体形成が検討されています。これは、環境モニタリングや核廃棄物管理に関連しています .
作用機序
Target of Action
Pyridazine-3-carboxylic acid, a derivative of pyridazinone, has been shown to interact with a range of biological targets due to its diverse pharmacological activities . The compound’s primary targets include cyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins .
Mode of Action
The compound’s interaction with its targets results in significant changes. For instance, it can inhibit the production of prostaglandins by blocking COX enzymes .
Biochemical Pathways
The inhibition of COX enzymes affects the biochemical pathway of prostaglandin synthesis. Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX enzymes, pyridazine-3-carboxylic acid can potentially reduce these physiological responses .
Pharmacokinetics
The compound’s physicochemical properties, such as its weak basicity and high dipole moment, may influence its bioavailability .
Result of Action
The molecular and cellular effects of pyridazine-3-carboxylic acid’s action are diverse, reflecting its wide range of pharmacological activities. For example, it has been reported to possess anti-inflammatory and analgesic properties . In addition, it has been found to be active in the inhibition of prostaglandin E2 and interleukin activity .
Safety and Hazards
将来の方向性
Pyridazine-3-carboxylic acid and its derivatives have shown a wide range of pharmacological activities, suggesting that this privileged skeleton should be extensively studied for therapeutic benefits . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
生化学分析
Biochemical Properties
Pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX)-2, an enzyme involved in the inflammatory response . . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammation and metabolic disorders.
Cellular Effects
Pyridazine-3-carboxylic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine-3-carboxylic acid can modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses . By inhibiting NF-κB, the compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects. Additionally, pyridazine-3-carboxylic acid has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in energy production and lipid metabolism .
Molecular Mechanism
The molecular mechanism of action of pyridazine-3-carboxylic acid involves its interactions with various biomolecules. The compound can form hydrogen bonds and π-π stacking interactions with target proteins, leading to enzyme inhibition or activation . For instance, pyridazine-3-carboxylic acid inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Similarly, the compound inhibits SCD-1 by interacting with its catalytic domain, thereby reducing the synthesis of monounsaturated fatty acids . These molecular interactions contribute to the compound’s pharmacological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyridazine-3-carboxylic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that pyridazine-3-carboxylic acid can maintain its biological activity for several weeks when stored properly. Its effects on cellular function may diminish over time due to gradual degradation and loss of potency . In in vitro and in vivo studies, the compound has demonstrated sustained anti-inflammatory and metabolic effects over extended periods, highlighting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of pyridazine-3-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as anti-inflammatory and metabolic regulation . At high doses, pyridazine-3-carboxylic acid can cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Pyridazine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit key metabolic enzymes, such as COX-2 and SCD-1, leading to alterations in metabolic flux and metabolite levels . Additionally, pyridazine-3-carboxylic acid can modulate the activity of enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions result in changes in lipid synthesis, energy production, and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, pyridazine-3-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization . For example, pyridazine-3-carboxylic acid can bind to albumin in the bloodstream, enhancing its distribution to target tissues . Additionally, the compound can be transported across cell membranes via specific transporters, such as organic anion transporters . These interactions influence the compound’s bioavailability, localization, and accumulation within cells and tissues.
Subcellular Localization
Pyridazine-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, pyridazine-3-carboxylic acid can localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism . Additionally, the compound can accumulate in the nucleus, where it modulates gene expression and transcriptional activity . These subcellular localizations contribute to the compound’s diverse biological effects and therapeutic potential.
特性
IUPAC Name |
pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-2-1-3-6-7-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUOPSRRIKJHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296601 | |
| Record name | 3-Pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2164-61-6 | |
| Record name | PYRIDAZINE-3-CARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridazine-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76DXK4XC7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



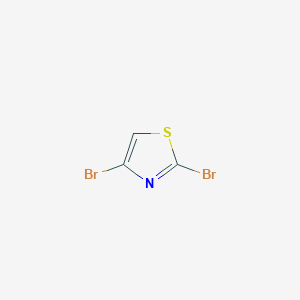
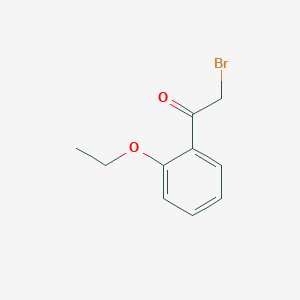



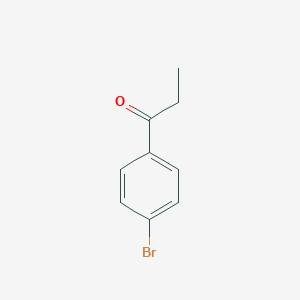
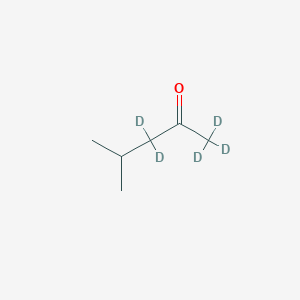
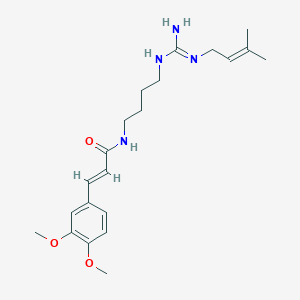
![2-[2-[2-[2-[Bis(carboxymethyl)amino]-5-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid;iodide](/img/structure/B130287.png)
![Tris[bis(trimethylsilyl)amino] neodymium(III)](/img/structure/B130288.png)
